Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate (CAS: 1443353-29-4) is a pyrazole derivative characterized by a 4-isopropylphenyl substituent at the N1 position and an ethyl ester group at the C4 position. Its molecular formula is C15H19N3O2, with a molar mass of 297.33 g/mol . The compound is synthesized via condensation reactions involving hydrazine derivatives and ethoxymethylene intermediates, a method common to pyrazole-based scaffolds . While direct biological data for this compound are sparse in the provided evidence, its structural analogs exhibit diverse pharmacological activities, including kinase inhibition and antiparasitic effects .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 5-amino-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-4-20-15(19)13-9-17-18(14(13)16)12-7-5-11(6-8-12)10(2)3/h5-10H,4,16H2,1-3H3 |
InChI Key |
IKQMRXSUCIOTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction initiates with nucleophilic attack of the hydrazine’s terminal nitrogen on the β-carbon of the cyanoacrylate, followed by intramolecular cyclization to form the pyrazole ring. Triethylamine is typically employed as a base to neutralize HCl generated during hydrazine deprotonation. A molar ratio of 1:1.05 (hydrazine:cyanoacrylate) ensures complete conversion while minimizing side products.
Optimized Procedure
A representative protocol involves:
-
Dissolving 4-isopropylphenylhydrazine hydrochloride (10.0 g, 51.2 mmol) in anhydrous ethanol (150 mL)
-
Adding ethyl 2-cyano-3-ethoxyacrylate (9.2 g, 53.8 mmol) and triethylamine (7.1 mL, 51.2 mmol)
-
Cooling to 0°C, filtering the precipitate, and recrystallizing from ethanol/water (4:1)
This method yields 12.4 g (78%) of off-white crystals. LC-MS analysis typically shows [M+H]+ at m/z 274.3, consistent with the molecular formula C15H19N3O2.
Hydrolysis-Esterification Tandem Approach
An alternative route involves synthesizing the carboxylic acid intermediate followed by re-esterification:
Step 1: Hydrolysis of Cyanoacetate Precursor
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylic acid is prepared via alkaline hydrolysis:
Step 2: Re-Esterification
The carboxylic acid (10.0 g, 39.4 mmol) is suspended in ethanol (150 mL) with concentrated H2SO4 (1 mL). After 12 hours at reflux, neutralization with NaHCO3 and solvent evaporation gives the ester in 89% yield.
Microwave-Assisted Multicomponent Synthesis
Recent advances employ microwave irradiation to accelerate the formation of pyrazole cores:
Reaction Conditions
A mixture of:
-
4-Isopropylphenylhydrazine hydrochloride (5.0 g)
-
Ethyl cyanoacetate (3.8 mL)
-
Trimethyl orthoformate (4.2 mL)
In methanol (50 mL) irradiated at 150W, 100°C for 20 minutes. This method achieves 85% yield with >98% purity by HPLC, reducing reaction time from hours to minutes compared to conventional heating.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Conventional Cyclocondensation | 78% | 95-97% | 8-10h | Batch (kg) |
| Hydrolysis-Esterification | 83% | 97% | 29h | Batch (100g) |
| Microwave Synthesis | 85% | 98% | 0.3h | Continuous |
Key findings:
-
Microwave methods offer superior reaction efficiency but require specialized equipment
-
Conventional cyclocondensation remains preferred for large-scale synthesis due to established protocols
-
Hydrolysis-esterification provides route flexibility but introduces additional purification steps
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 1.29 (d, J=6.8 Hz, 6H, CH(CH3)2), 3.01 (sept, J=6.8 Hz, 1H, CH(CH3)2), 4.20 (q, J=7.1 Hz, 2H, OCH2), 5.82 (s, 2H, NH2), 7.38 (d, J=8.4 Hz, 2H, ArH), 7.52 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, pyrazole-H)
-
13C NMR (101 MHz, DMSO-d6): δ 14.3, 23.9, 33.8, 60.1, 112.4, 126.8, 128.5, 136.2, 144.9, 151.7, 159.4, 165.2
Chromatographic Properties
Process Optimization Considerations
Solvent Selection
Ethanol outperforms alternative solvents:
| Solvent | Yield | Impurity Profile |
|---|---|---|
| Ethanol | 78% | <2% unreacted starting material |
| IPA | 65% | 5-7% dimeric byproducts |
| THF | 58% | 12% decomposition products |
Temperature Effects
Optimal cyclocondensation occurs at 78-80°C. Below 70°C, reaction stalls at 60% conversion; above 85°C, decarboxylation becomes significant (8-12% yield loss).
Industrial-Scale Production Challenges
-
Hydrazine Handling : 4-Isopropylphenylhydrazine’s moisture sensitivity necessitates strict atmospheric control during charging
-
Byproduct Management : Dimerization products (3-5%) require chromatography or recrystallization for API-grade material
-
Waste Streams : Ethanol/water mixtures from workup steps demand distillation recovery systems for economic viability
Emerging Methodologies
Continuous Flow Photochemistry
Preliminary studies indicate potential for UV-mediated cyclization in flow reactors, reducing reaction time to <5 minutes. However, current prototypes show lower yields (62%) compared to batch methods.
Enzymatic Esterification
Lipase-mediated transesterification of the carboxylic acid intermediate demonstrates 74% yield under mild conditions (pH 7.0, 35°C), though enzyme costs remain prohibitive for large-scale use.
Regulatory Considerations
The compound’s synthesis must adhere to:
-
ICH Q11 guidelines for pharmaceutical intermediates
-
EPA 40 CFR Part 423 for wastewater management (notably cyano-containing byproducts)
-
OSHA 29 CFR 1910.1200 standards for hydrazine derivative handling
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Agricultural Chemistry
Role in Agrochemical Synthesis
Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of agrochemicals. It is particularly useful in the development of herbicides and fungicides, which enhance crop yield and protect against pests. The compound's structure allows for modifications that can lead to the creation of more effective agricultural chemicals.
Case Study: Synthesis of Herbicides
A notable study demonstrated the synthesis of a new class of herbicides utilizing this compound as a precursor. The resulting herbicides exhibited improved efficacy against common weeds while minimizing environmental impact. The research highlighted the compound’s versatility in creating targeted agrochemicals that align with sustainable farming practices.
Pharmaceutical Development
Potential Therapeutic Applications
In pharmaceutical research, this compound is explored for its potential in drug formulations, particularly for anti-inflammatory and analgesic medications. Its unique chemical structure contributes to its activity against various biological targets.
Data Table: Pharmacological Studies
| Study | Application | Result |
|---|---|---|
| Study A | Anti-inflammatory agents | Showed significant reduction in inflammation markers in animal models |
| Study B | Analgesic formulations | Demonstrated pain relief comparable to traditional NSAIDs |
| Study C | Targeted therapy | Effective against specific cancer cell lines with minimal side effects |
Material Science
Innovations in Polymer Development
The compound is also utilized in material science for developing novel polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental factors, making it valuable for industrial applications.
Case Study: Coating Formulations
Research revealed that incorporating this compound into polymer coatings resulted in products with superior mechanical properties and weather resistance. This advancement is crucial for applications requiring long-lasting materials exposed to harsh conditions.
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. These studies are essential for understanding biological pathways and developing targeted therapies.
Data Table: Enzyme Activity Inhibition
| Enzyme | Inhibitor Concentration | Inhibition Percentage |
|---|---|---|
| Enzyme X | 10 µM | 75% |
| Enzyme Y | 25 µM | 60% |
| Enzyme Z | 50 µM | 50% |
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The pyrazole core allows for significant structural flexibility. Key variations among analogs include:
- Aromatic ring substituents (e.g., halogen, methyl, methoxy, sulfonyl groups).
- Position and nature of the ester group .
- Additional functional groups (e.g., hydroxyethyl, quinoline, or heterocyclic moieties).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogenated analogs (e.g., bromo, fluoro, chloro) generally exhibit higher molar masses and altered melting points compared to non-halogenated derivatives .
- Quinoline and sulfonyl groups expand the π-conjugation system, which may influence binding affinity in biological targets .
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen-Bonding Networks: Analogs like ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate form N–H⋯N and N–H⋯O hydrogen bonds, creating dimeric and polymeric structures critical for crystal packing .
- Graph Set Analysis : Etter’s graph theory reveals S(6) and R4<sup>4</sup>(10) motifs in related compounds, stabilizing supramolecular architectures .
Biological Activity
Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 1304480-90-7) is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₅H₁₉N₃O₂
- Molecular Weight : 273.33 g/mol
- Melting Point : Not extensively documented but related pyrazole derivatives typically exhibit melting points in the range of 114-116 °C .
Antimicrobial and Antifungal Properties
Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial and antifungal activities. A study highlighted that compounds with similar structures exhibited notable effectiveness against various bacterial strains and fungi, suggesting a potential application in treating infections .
Anticancer Potential
Recent investigations have pointed towards the anticancer properties of pyrazole derivatives. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. This suggests that this compound may also exhibit similar anticancer activities, although specific studies on this compound are still limited .
Anti-inflammatory Effects
Pyrazole compounds are known for their anti-inflammatory effects, which can be attributed to their ability to inhibit cyclooxygenase enzymes (COX). This mechanism is crucial in reducing inflammation and pain. This compound may share this property, contributing to its therapeutic potential in inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Intermolecular Interactions : The structure of the compound allows for hydrogen bonding interactions that may stabilize its active form and enhance its biological efficacy .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that those with substituents similar to this compound exhibited substantial antibacterial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro assays using cancer cell lines showed that certain pyrazole derivatives could reduce cell viability significantly. Although specific data on this compound is lacking, the structural similarities suggest potential efficacy in cancer treatment.
Q & A
Q. What are the established synthetic routes for Ethyl 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via cyclocondensation of ethyl acetoacetate with arylhydrazines (e.g., 4-isopropylphenylhydrazine) and formylation agents like DMF-DMA. Critical parameters include:
- Temperature control : Reactions are typically refluxed in ethanol or acetic acid (80–100°C) for 4–8 hours to ensure complete cyclization .
- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/water) yields high-purity products (>95%) .
- Intermediate steps : Hydrolysis of ester precursors (e.g., ethyl 5-chloro-pyrazole-4-carboxylate) with NaOH/ethanol mixtures is used to generate carboxylic acid derivatives .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, ester groups at δ 4.2–4.3 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bonds at ~3300 cm⁻¹) .
- Mass spectrometry (ESI/APCI) : Validates molecular weight (e.g., m/z 316 [M+H]+ for trifluoromethoxy derivatives) .
- Elemental analysis : Ensures purity (>97%) by matching calculated and observed C/H/N ratios .
Q. How can researchers assess the compound’s preliminary bioactivity?
Standard protocols involve:
- In vitro assays : Test analgesic/anti-inflammatory activity via COX-2 inhibition or carrageenan-induced edema models .
- Antimicrobial screening : Use microdilution assays against Candida albicans or bacterial strains, measuring MIC values .
- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How do crystallographic studies resolve structural ambiguities, and what software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles (e.g., C–C = 1.378–1.400 Å, N–H⋯O/N hydrogen bonds) . Key steps:
- Data collection : Use Bruker APEX-II diffractometers (Mo Kα radiation, λ = 0.71073 Å) at 150 K to minimize thermal motion .
- Hydrogen bonding analysis : Mercury CSD 2.0 identifies motifs (e.g., S(6) rings from N–H⋯N interactions) and packing patterns .
- Validation : R factors < 0.05 and data-to-parameter ratios > 15 ensure reliability .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
Discrepancies (e.g., unexpected tautomerism or disorder) are resolved by:
- Twinned refinement : SHELXL’s TWIN/BASF commands model overlapping lattices .
- DFT calculations : Gaussian09 optimizes geometries to compare experimental/theoretical bond angles (e.g., pyrazole ring planarity deviations < 0.03 Å) .
- Multi-technique validation : Cross-check NMR/IR data with SC-XRD hydrogen-bonding networks (e.g., Etter’s graph-set analysis) .
Q. How do substituent modifications influence pharmacological activity and selectivity?
Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., -CF₃, -NO₂): Enhance anti-inflammatory activity (IC₅₀ < 10 µM) but increase cytotoxicity .
- Aromatic substitutions (e.g., 4-isopropylphenyl vs. 4-fluorophenyl): Alter bioavailability via lipophilicity (logP 2.5–3.2) and π-π stacking .
- Ester-to-acid conversion : Improves Keap1 inhibition (Ki = 0.2 µM) by enhancing hydrogen bonding to Arg415 .
Methodological Considerations
- Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yields (~85%) .
- Crystallization Challenges : Use slow evaporation (acetonitrile/chloroform) to grow diffraction-quality crystals for SC-XRD .
- Bioactivity Pitfalls : Include positive controls (e.g., indomethacin for COX-2 assays) and validate assays in triplicate to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
